molecular formula C13H18N2O3 B2841728 [1-(2-Methyl-4-nitrophenyl)piperidin-4-yl]methanol CAS No. 1260651-12-4

[1-(2-Methyl-4-nitrophenyl)piperidin-4-yl]methanol

Cat. No.: B2841728
CAS No.: 1260651-12-4
M. Wt: 250.298
InChI Key: BGUYFXIKJGHKQS-UHFFFAOYSA-N
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Description

[1-(2-Methyl-4-nitrophenyl)piperidin-4-yl]methanol: is a chemical compound with the molecular formula C13H18N2O3 and a molecular weight of 250.29 g/mol This compound features a piperidine ring substituted with a 2-methyl-4-nitrophenyl group and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Methyl-4-nitrophenyl)piperidin-4-yl]methanol typically involves the reaction of 2-methyl-4-nitrobenzaldehyde with piperidine under specific conditions. The reaction is carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities under controlled conditions. The process involves the use of high-purity reagents and advanced synthesis techniques to ensure the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Reagents such as halogens or nucleophiles under appropriate conditions.

Major Products Formed:

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential biological activities, including antimicrobial and antiviral properties.
  • Used in the development of new pharmaceuticals and therapeutic agents.

Medicine:

  • Explored for its potential use in drug discovery and development.
  • Studied for its effects on various biological pathways and targets.

Industry:

Mechanism of Action

The mechanism of action of [1-(2-Methyl-4-nitrophenyl)piperidin-4-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .

Comparison with Similar Compounds

    [1-(2-Methyl-4-nitrophenyl)piperidin-4-yl]methanol: shares structural similarities with other piperidine derivatives and nitroaromatic compounds.

  • Compounds such as 2-methyl-4-nitroaniline and 4-nitropiperidine exhibit similar chemical properties and reactivity.

Uniqueness:

Properties

IUPAC Name

[1-(2-methyl-4-nitrophenyl)piperidin-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-10-8-12(15(17)18)2-3-13(10)14-6-4-11(9-16)5-7-14/h2-3,8,11,16H,4-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGUYFXIKJGHKQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])N2CCC(CC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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